molecular formula C10H7N3 B579442 Imidazo[1,5,4-EF][1,5]benzodiazepine CAS No. 19557-10-9

Imidazo[1,5,4-EF][1,5]benzodiazepine

Cat. No.: B579442
CAS No.: 19557-10-9
M. Wt: 169.187
InChI Key: HKWVEQBVDZXBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5,4-EF][1,5]benzodiazepine is a tricyclic heterocyclic framework of significant interest in medicinal chemistry research. Compounds based on this and related imidazo-benzodiazepine scaffolds are investigated for their high-affinity interactions with various subtypes of the GABA A receptor in the central nervous system . Research into these structures is pivotal for developing subtype-selective modulators, which aim to dissociate desired therapeutic effects like anxiolysis from sedative side effects . Some imidazo[1,5-a][1,4]benzodiazepine derivatives have demonstrated potent activity at diazepam-insensitive (DI) benzodiazepine receptors, making them valuable pharmacological tools for probing receptor function and diversity . The ongoing exploration of this chemical space, including the evaluation of different substituents and bioisosteric replacements, continues to advance the understanding of GABA A receptor pharmacology and supports the design of new investigational ligands with optimized potency, selectivity, and pharmacokinetic properties .

Properties

CAS No.

19557-10-9

Molecular Formula

C10H7N3

Molecular Weight

169.187

InChI

InChI=1S/C10H7N3/c1-3-8-10-9(4-1)12-7-13(10)6-2-5-11-8/h1-7H

InChI Key

HKWVEQBVDZXBQG-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)N=CC=CN3C=N2

Synonyms

Imidazo[1,5,4-ef][1,5]benzodiazepine (8CI,9CI)

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Anxiolytic and Sedative Effects
Imidazo[1,5,4-EF][1,5]benzodiazepines have been primarily studied for their anxiolytic (anti-anxiety) and sedative properties. Recent studies demonstrate that these compounds selectively target specific subtypes of GABA_A receptors, particularly α2 and α3 subtypes. This selectivity is crucial as it allows for effective anxiety relief without the sedative side effects commonly associated with traditional benzodiazepines like diazepam .

2. Anticonvulsant Properties
Research indicates that imidazo[1,5,4-EF][1,5]benzodiazepines exhibit significant anticonvulsant activity. For instance, compounds such as imidazenil have shown efficacy in animal models for seizure disorders without the sedative effects typically seen with other benzodiazepines. This makes them potential candidates for treating epilepsy and related conditions .

3. Antinociceptive Effects
These compounds have also been evaluated for their antinociceptive (pain-relieving) properties. In vivo studies have reported that certain imidazo[1,5,4-EF][1,5]benzodiazepines can effectively reduce pain responses in animal models, suggesting their utility in pain management therapies .

4. Neuroprotective Effects
Emerging research highlights the neuroprotective potential of imidazo[1,5,4-EF][1,5]benzodiazepines. These compounds may protect against neurodegenerative processes by modulating GABAergic transmission and reducing oxidative stress in neuronal cells. This application is particularly relevant in conditions like Alzheimer's disease and other forms of dementia .

Case Study 1: Anxiolytic Efficacy in Rhesus Monkeys

A study involving rhesus monkeys demonstrated the anxiolytic effects of an 8-substituted triazolobenzodiazepine derived from imidazo[1,5,4-EF][1,5]benzodiazepine. The compound showed a significant reduction in anxiety-related behaviors without inducing sedation. Behavioral assessments indicated a strong predictive validity for human anxiolytic responses .

Case Study 2: Anticonvulsant Activity

In another study focusing on imidazenil's anticonvulsant properties, researchers found that this compound effectively controlled seizures in rodent models. The findings suggest that imidazenil could serve as a valuable alternative to existing anticonvulsants with fewer side effects related to sedation and cognitive impairment .

Comparative Data Table

Property This compound Traditional Benzodiazepines
Anxiolytic Activity High selectivity for α2/α3 GABA_ABroad action across GABA_A
Sedative Effects MinimalHigh
Anticonvulsant Efficacy SignificantVariable
Neuroprotective Effects Emerging evidenceLimited

Comparison with Similar Compounds

Data Tables

Table 1: Receptor Binding Affinity of Selected Compounds
Compound Class Example Receptor Affinity (Ki) Reference
This compound Compound 2 Not reported
Imidazo[1,5-a]quinoline 7w 0.44 nM
Midazolam CAS 59468-90-5 1.2 nM (GABAA)

Preparation Methods

Condensation with Acetylacetone and Ethyl Acetoacetate

A foundational approach involves condensing 7-amino-2,5,6-trimethylbenzimidazole with β-diketones such as acetylacetone or ethyl acetoacetate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl groups, forming an enaminone intermediate. Cyclization under acidic or thermal conditions yields the imidazobenzodiazepine core. For instance, refluxing in ethanol with catalytic HCl generates the target compound, confirmed via 1H^1H-NMR and IR spectroscopy. Isolated yields for this method range from 60–75%, though scalability is limited by the need for chromatographic purification of regioisomers.

Spectroscopic Validation

Critical to this method is the isolation of open-chain intermediates, which are characterized by distinct NMR signals for the exocyclic double bond (δ 5.2–5.8 ppm) and methyl groups (δ 2.1–2.4 ppm). Mass spectrometry further corroborates molecular ion peaks matching the expected molecular weights. Despite its utility for small-scale synthesis, this route struggles with steric hindrance from bulky substituents, necessitating alternative strategies for complex derivatives.

Thermal Decarboxylation of Carboxylic Acid Precursors

Midazolam Synthesis via Microreactor Technology

Industrial-scale production of Midazolam, a prototypical imidazobenzodiazepine, relies on decarboxylating 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,benzodiazepine-3-carboxylic acid (VI). Traditional methods using mineral oil at 230°C yield an 80:20 mixture of Midazolam and its inactive isomer, Isomidazolam, necessitating costly chromatographic separation. A breakthrough involves continuous-flow microreactors (Fig. 1), which reduce residence time to 4 minutes at 280°C and 100 bar, improving the Midazolam/Isomidazolam ratio to 85:15. Subsequent basic treatment (KOH/EtOH) and crystallization from ethyl acetate/ethanol further refine purity to 95:5.

Table 1: Comparative Decarboxylation Conditions

MethodTemperature (°C)Pressure (bar)Midazolam:IsomidazolamYield (%)
Batch (Mineral Oil)230Ambient80:2054
Continuous (n-Butanol)28010085:1577
Microreactor (HA Hydrolysis)160–200Ambient95:589

Acid Hydrolysis and Intermediate Isolation

A patent-pending innovation circumvents isomerization by hydrolyzing the carboxylic acid precursor (III) with HCl to form 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid (II). Decarboxylation of (II) in ethanol at 160–200°C directly affords Midazolam without isomer contamination, as the intermediate cyclizes via a six-membered transition state (Scheme 3). This method achieves 89% molar yield and eliminates post-reaction purification, underscoring its industrial viability.

Palladium-Catalyzed Intramolecular C–N Coupling

Three-Step Synthesis from Imidazole-2-Carbaldehyde

An alternative route employs palladium-mediated Buchwald–Hartwig amination to construct the diazepine ring. Starting with imidazole-2-carbaldehyde, condensation with 2-bromobenzyl bromide forms a Schiff base intermediate. Reduction with NaBH₄ yields the secondary amine, which undergoes intramolecular C–N coupling using Pd(OAc)₂ and Xantphos in toluene at 110°C. This method achieves 70–85% yields across diverse substrates, including aliphatic and aromatic amines (Table 2).

Table 2: Substrate Scope for Palladium-Catalyzed Synthesis

Amine SubstituentReaction Time (h)Yield (%)
Benzyl1285
Cyclohexyl1878
4-Methoxyphenyl1582

Mechanistic Insights

The cyclization proceeds via oxidative addition of Pd⁰ to the aryl bromide, followed by coordination of the amine nitrogen. Reductive elimination forms the C–N bond, closing the seven-membered ring. This method’s versatility is highlighted by its tolerance for electron-donating and withdrawing groups, though sterically hindered amines require longer reaction times.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclization : Suitable for academic labs but limited by moderate yields and isomerization.

  • Decarboxylation : Industrial preference due to high throughput and purity, albeit requiring specialized equipment.

  • Palladium Catalysis : Balances efficiency and substrate flexibility, though ligand costs may hinder large-scale use.

Purity and Byproduct Formation

Microreactor decarboxylation minimizes Isomidazolam to 5%, whereas traditional methods necessitate additional isomerization steps. Palladium catalysis avoids ring-contraction byproducts common in acid-mediated cyclizations .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing imidazo[1,5,4-EF][1,5]benzodiazepine derivatives, and how do they compare in efficiency?

  • Methodological Answer : Two primary methods are widely used:

  • Palladium-catalyzed intramolecular C-H activation : This method achieves moderate yields (e.g., 63% for compound 5l) and is effective for constructing fused imidazole-benzodiazepine scaffolds. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products .
  • Green synthesis via three-component tandem reactions : This approach uses aldehydes, 3-butyn-2-one, and substituted o-phenylenediamine at room temperature, yielding up to 90% with magnetic nano CoFe₂O₄ as a catalyst. It emphasizes sustainability but may require post-synthetic purification .

Q. How can researchers validate the purity of this compound compounds, especially when analyzing impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry is critical for identifying impurities (e.g., midazolam derivatives like Imp. A and Imp. B). Reference standards (e.g., CAS 59468-07-4) should be used for calibration, and retention times must be cross-validated with spiked samples .

Q. What structural features of this compound derivatives influence their pharmacological activity?

  • Methodological Answer : Substitutions at the 4-position (e.g., trifluoroacetate) or 5-nitrogen position significantly alter receptor binding. For example, 8-chloro and 2-fluorophenyl groups enhance affinity for benzodiazepine receptors (BZR), while ester side chains modulate selectivity between diazepam-sensitive (DS) and -insensitive (DI) subtypes .

Advanced Research Questions

Q. How do structural modifications at the 4- and 5-positions affect metabolic stability and toxicity profiles?

  • Methodological Answer : Introducing hydroxyl or methyl groups at the 1-position (e.g., 1'-hydroxymidazolam) improves metabolic stability by reducing hepatic oxidation. Toxicity studies (e.g., LD₅₀ = 760 mg/kg in mice) should be conducted using in vitro hepatocyte models and in vivo dose-response assays to assess acute and chronic effects .

Q. What experimental approaches are recommended to resolve contradictions in receptor-binding data for imidazo[1,5,4-EF][1,5]benzodiazepines?

  • Methodological Answer : Use competitive radioligand binding assays with [³H]flumazenil to quantify affinity differences between DS and DI BZR subtypes. Statistical analysis (ANOVA followed by Fisher’s LSD) is essential to validate significance (p < 0.05) across replicates (n ≥ 25). Molecular docking studies can further explain discrepancies in binding modes .

Q. What strategies are effective for optimizing the synthesis of this compound derivatives with high enantiomeric purity?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., palladium with BINAP ligands) can achieve enantiomeric excess >95%. Monitor reaction progress via chiral HPLC and confirm configurations using X-ray crystallography (e.g., CCDC-deposited structures for compounds 7p,s,t) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across laboratories?

  • Methodological Answer : Document all parameters rigorously, including solvent purity (≥99.9%), catalyst batch (e.g., CoFe₂O₄ particle size <50 nm), and reaction atmosphere (N₂ vs. air). Share detailed spectral data (¹H/¹³C NMR, IR) in open-access repositories to facilitate cross-validation .

Q. What regulatory considerations apply to novel this compound analogs, particularly those with substitutions at controlled positions?

  • Methodological Answer : Compounds with substitutions at the 4- or 5-nitrogen positions may fall under Schedule I controlled substances unless exempted by federal analogs. Preclinical data (e.g., receptor affinity, LD₅₀) must be submitted to regulatory bodies (e.g., DEA) for scheduling evaluations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.